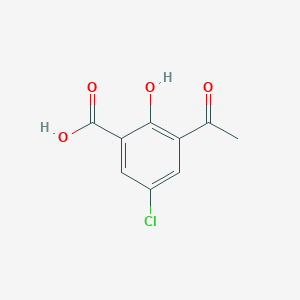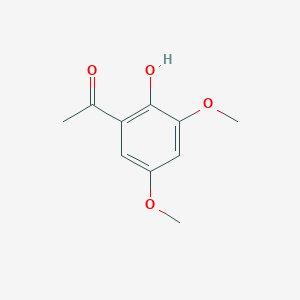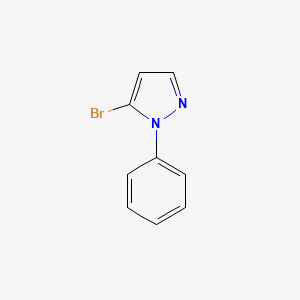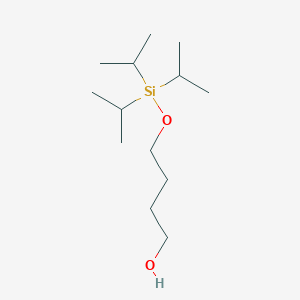
4-(Triisopropylsiloxy)-1-butanol
説明
4-(Triisopropylsiloxy)-1-butanol, also known as TIPS-buOH, is a chemical compound used in scientific research. It is a versatile reagent that can be used in various organic synthesis reactions, making it an essential component in the field of chemical research.
科学的研究の応用
Combustion and Fuel Applications
- Combustion Chemistry of Butanol Isomers: Butanol, including 1-butanol, shows promise as a bio-derived alternative to conventional fuels. A comprehensive chemical kinetic model for butanol isomers (including 1-butanol) has been developed to understand their combustion properties. This model is crucial for utilizing these alcohols as fuels or fuel additives, highlighting their potential in sustainable energy solutions (Sarathy et al., 2012).
Biotechnological Production
- Fermentative Butanol Production: Butanol is a key alcohol in the chemical and textile industries, and its fermentative production using clostridia has gained renewed interest due to advances in biotechnology and the demand for renewable resources. This research provides insights into the industrial viability of fermentative butanol production (Lee et al., 2008).
- Bio-based Production from Glycerol: A study developed a process for butanol production from glycerol, using a mutant strain of Clostridium pasteurianum. This approach significantly improves butanol yield, demonstrating the feasibility of bio-based butanol production as a sustainable alternative to fossil fuels (Malaviya et al., 2012).
Chemical Synthesis and Applications
- Alcohol Dehydration Over Zeolites: Research on the dehydration of alcohols like 2-butanol over alkali cation-exchanged zeolites has been conducted. This process is important in the chemical synthesis and understanding of reactions catalyzed by hydroxyl groups, which is relevant to the applications of alcohols like 4-(Triisopropylsiloxy)-1-butanol (Jacobs et al., 1977).
Biofuel and Renewable Energy
- Butanol as Biofuel: Butanol's potential as a biofuel is notable, given its advantages over ethanol, such as higher energy content and hydrophobicity. Its suitability for blending with gasoline or biodiesel, as well as its possible application in spark ignition engines, is a key area of interest in renewable energy research (Moss et al., 2008).
特性
IUPAC Name |
4-tri(propan-2-yl)silyloxybutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O2Si/c1-11(2)16(12(3)4,13(5)6)15-10-8-7-9-14/h11-14H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSKOVLQUUGJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Triisopropylsiloxy)-1-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



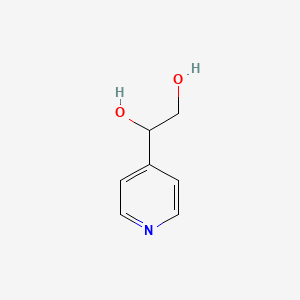
![Silane, [2-(2-chloroethoxy)ethyl]trimethyl-](/img/structure/B3246107.png)
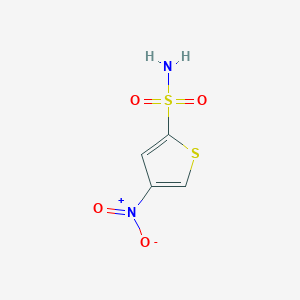
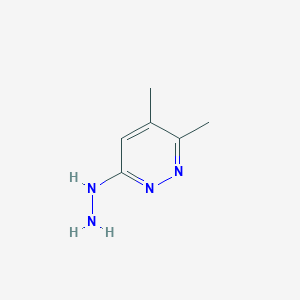
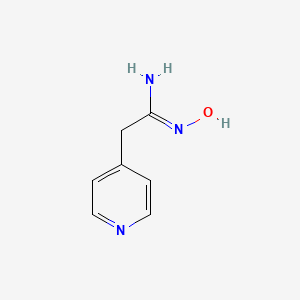
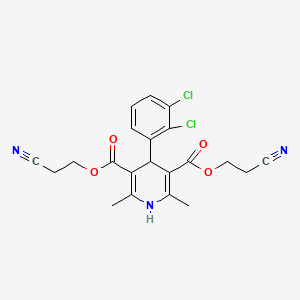
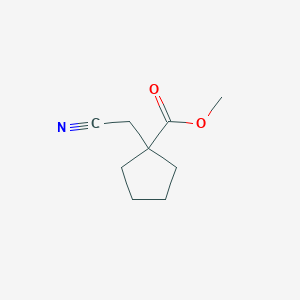
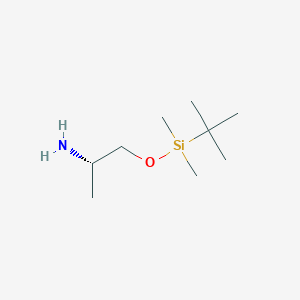

![5-Methylthieno[3,2-b]pyridine](/img/structure/B3246174.png)
